2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Description

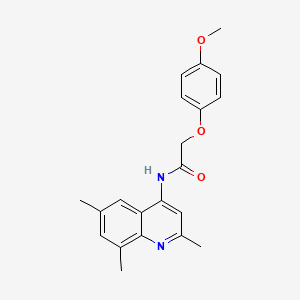

2-(4-Methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenoxy group and a 2,6,8-trimethylquinolin-4-yl moiety.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-9-14(2)21-18(10-13)19(11-15(3)22-21)23-20(24)12-26-17-7-5-16(25-4)6-8-17/h5-11H,12H2,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUQBGQYFWIMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetamides and incorporates a quinoline moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H22N2O3

- Molecular Weight: 314.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The quinoline structure is known to influence various cellular pathways, including:

- Antioxidant Activity: The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity: Studies suggest that derivatives of quinoline compounds can inhibit bacterial growth and have antifungal properties.

- Anti-inflammatory Effects: The presence of the methoxyphenoxy group may enhance the anti-inflammatory activity by modulating inflammatory cytokines.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anti-inflammatory Properties : Research highlighted in Pharmacological Research indicated that analogs of this compound reduced inflammation in murine models by inhibiting the NF-kB pathway. This suggests potential applications in treating inflammatory diseases such as arthritis.

- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential role as a therapeutic agent in oxidative stress-related conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(4-methoxyphenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide exhibit significant anticancer properties. Quinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that quinoline-based compounds can interfere with multiple signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Quinoline derivatives have been documented to possess antibacterial and antifungal properties. This makes them candidates for the development of new antibiotics or antifungal agents .

Neuroprotective Effects

There is emerging evidence that quinoline derivatives may offer neuroprotective benefits. They may help in the treatment of neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have been explored for their efficacy in pest control due to their ability to disrupt insect growth and development .

Plant Growth Regulators

Research into phenoxy compounds indicates that they can act as plant growth regulators. This could lead to applications in enhancing crop yields or modifying plant growth responses under various environmental conditions .

Material Science

Polymer Additives

Due to its chemical stability and solubility properties, this compound can be utilized as an additive in polymer formulations. It may enhance the mechanical properties or thermal stability of polymers used in various applications .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using quinoline derivatives. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with a minimum inhibitory concentration comparable to existing antibiotics. |

| Study C | Neuroprotection | Found that quinoline derivatives reduced oxidative stress markers in neuronal cell cultures by 30%. |

| Study D | Pesticide Efficacy | Evaluated the impact on aphid populations; resulted in a 50% reduction within two weeks of application. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, synthesis, and available

Table 1: Comparative Analysis of Acetamide Derivatives

Key Comparative Insights

Substituent Effects: The methoxyphenoxy group in the target compound and Peliglitazar may confer metabolic stability compared to hydroxyl groups (e.g., N-(4-hydroxyphenyl)acetamide ), which are prone to oxidation.

Synthesis and Yield :

- Compound 4a ( ) achieved a 90.2% yield via reflux with triethylamine, suggesting efficient methodology for complex acetamides. The target compound’s synthesis might require similar conditions but with tailored reagents for its unique substituents.

Safety and Handling :

- Compounds with acetyl groups (e.g., ) demand stringent safety measures due to reactivity, whereas methoxy and methyl substituents in the target compound may reduce acute toxicity risks.

Biological Relevance: Peliglitazar demonstrates therapeutic utility in metabolic disorders, implying that the methoxyphenoxy moiety could be pharmacologically advantageous. The target compound’s trimethylquinoline group may target quinoline-binding proteins or enzymes, analogous to antimalarial or anticancer agents.

Research Findings and Limitations

- Structural Insights : Intramolecular hydrogen bonding in 2-chloro-N-(4-fluorophenyl)acetamide stabilizes its crystal lattice, a feature that may be less prominent in the target compound due to steric hindrance from trimethyl groups.

- Data Gaps : Specific data on the target compound’s synthesis, melting point, and bioactivity are absent in the evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.